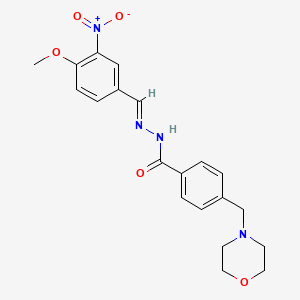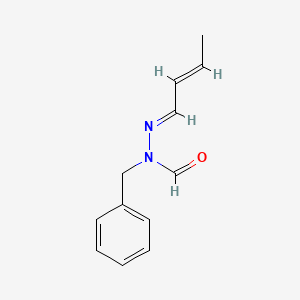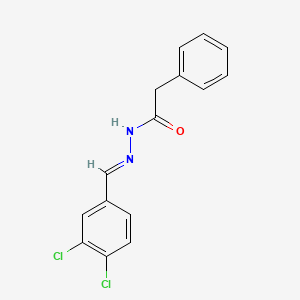![molecular formula C20H24N4O B5537049 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure, which makes it an interesting target for synthesis and study.5]undecan-3-one.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties
- Research Findings : A study explored the antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. These compounds demonstrated significant activity in lowering blood pressure, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
CCR8 Antagonists
- Potential Uses : Compounds related to 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one were identified as CCR8 antagonists, which can be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Versatile Biological Activity
- Overview : A review highlighted the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, indicating their potential for treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Synthesis of Nitrogen-Containing Spiro Heterocycles
- Methodology : An efficient synthesis method for 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds was developed. These findings could be important for the production of new drugs and materials (Aggarwal et al., 2014).
Antinociceptive Effects
- Study Results : The compound LXM-10, a derivative of 2,9-diazaspiro[5.5]undecan-3-one, demonstrated significant antinociceptive effects in mice, suggesting potential use in pain management (Yue et al., 2007).
Solid-Phase Synthesis Applications
- Advancements : Research on microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, has shown promise in streamlining the production of these compounds for various applications (Macleod et al., 2006).
Potential Antiviral Properties
- Insights : A novel synthesis method for acyclonucleosides involving the allylation of a related quinoxalinone compound indicated potential applications in antiviral therapies (Hamid, 2003).
Wirkmechanismus
While the exact mechanism of action of this specific compound is not mentioned in the sources, it is noted that some quinoxaline derivatives have exhibited antiproliferative activities . They have been found to inhibit the growth of certain cancer cells, with some compounds increasing caspase 3 activity, leading to the programmed cell death of cancer cells .
Zukünftige Richtungen
The future directions for this compound and others in its class could involve further exploration of their antiproliferative activities and potential applications in cancer treatment . More research is needed to fully understand their mechanisms of action and to assess their safety and efficacy in clinical settings.
Eigenschaften
IUPAC Name |
2-prop-2-enyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-2-11-24-15-20(8-7-19(24)25)9-12-23(13-10-20)18-14-21-16-5-3-4-6-17(16)22-18/h2-6,14H,1,7-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOIJWZGBSJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)


![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)


![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)